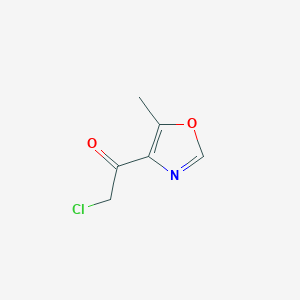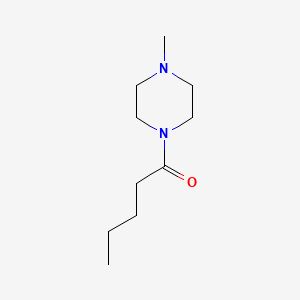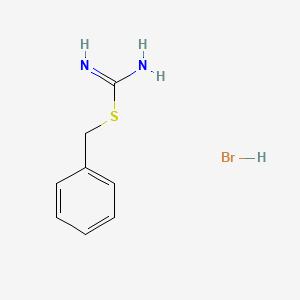![molecular formula C19H22N4O5S B2584323 5-((4-((2,6-diméthylpyrimidin-4-yl)oxy)pipéridin-1-yl)sulfonyl)-3-méthylbenzo[d]oxazol-2(3H)-one CAS No. 2034617-93-9](/img/structure/B2584323.png)
5-((4-((2,6-diméthylpyrimidin-4-yl)oxy)pipéridin-1-yl)sulfonyl)-3-méthylbenzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a synthetic organic compound with potential applications in various scientific fields. The molecule consists of a benzo[d]oxazol ring fused to a piperidine ring, with additional sulfonyl and pyrimidinyl groups.
Applications De Recherche Scientifique
5-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one has several promising applications:
Chemistry: Used as a building block for more complex molecules.
Medicine: Investigated for its role in therapeutic applications, including potential drug development.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one typically involves multiple steps. A common approach begins with the preparation of the benzo[d]oxazol-2-one core, followed by sulfonylation, and final coupling with the pyrimidin-4-yloxy group. Reaction conditions such as temperature, solvents, and catalysts are optimized to enhance yield and purity.
Industrial Production Methods
In an industrial setting, large-scale production may employ automated synthesis with flow chemistry techniques. This ensures consistent quality and allows for efficient scaling up. Stringent quality control measures are implemented to ensure product consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
5-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one can undergo a variety of chemical reactions, including:
Reduction: Reduction reactions can modify or remove specific functional groups.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) can be employed.
Substitution: Reactions often use reagents like halides and strong acids or bases.
Major Products Formed
The major products formed depend on the type of reaction and the conditions employed. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Mécanisme D'action
The mechanism of action for this compound involves interaction with specific molecular targets and pathways. It can inhibit or activate certain enzymes, affecting biochemical processes within cells. The exact pathways depend on the application, but may involve binding to receptor sites or modifying protein functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Morpholinylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one: Similar structure with a morpholine ring instead of a piperidine ring.
5-(Piperidin-4-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one: Lacks the pyrimidin-4-yloxy group.
Uniqueness
5-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one stands out due to its specific functional groups, which confer unique reactivity and potential biological activity. The presence of the pyrimidin-4-yloxy group can significantly alter its interaction with biological targets compared to similar compounds.
And there you have it—a deep dive into this intriguing compound! What are you most curious about within this detailed exploration?
Propriétés
IUPAC Name |
5-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-12-10-18(21-13(2)20-12)27-14-6-8-23(9-7-14)29(25,26)15-4-5-17-16(11-15)22(3)19(24)28-17/h4-5,10-11,14H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZKRYBHCRTHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl benzenecarboxylate](/img/structure/B2584240.png)




![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2584248.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2584251.png)


![1-(1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-2-yl)ethanone](/img/structure/B2584257.png)


![5-allyl-N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2584260.png)

